(2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide
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Overview
Description
(2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a butanamide side chain, which contributes to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Butanamide Side Chain: The quinazolinone intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
(2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s unique properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different side chains.
Butanamide Derivatives: Compounds with a similar butanamide side chain but different core structures.
Uniqueness
What sets (2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide apart is its specific combination of the quinazolinone core and the butanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-N-(4-methoxyphenyl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)18(19(24)22-14-8-10-15(26-3)11-9-14)23-12-21-17-7-5-4-6-16(17)20(23)25/h4-13,18H,1-3H3,(H,22,24)/t18-/m0/s1 |
InChI Key |
HFPKKYJYRYSERV-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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